CpODA

Description

Properties

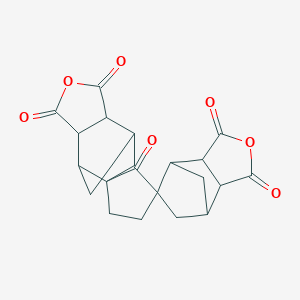

Molecular Formula |

C21H20O7 |

|---|---|

Molecular Weight |

384.4 g/mol |

InChI |

InChI=1S/C21H20O7/c22-15-11-7-3-9(13(11)17(24)27-15)20(5-7)1-2-21(19(20)26)6-8-4-10(21)14-12(8)16(23)28-18(14)25/h7-14H,1-6H2 |

InChI Key |

OVASAEXSPYGGES-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2(CC3CC2C4C3C(=O)OC4=O)C(=O)C15CC6CC5C7C6C(=O)OC7=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to CpODA Monomer for Advanced Material Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction to CpODA Monomer

Norbornane-2-spiro-α-cyclopentanone-α'-spiro-2''-norbornane-5,5'',6,6''-tetracarboxylic Dianhydride, commonly known as this compound, is an alicyclic tetracarboxylic dianhydride monomer.[1] It is a key building block in the synthesis of high-performance polymers, particularly colorless polyimides (CPIs).[2] Unlike aromatic polyimides, which often exhibit coloration, polymers derived from this compound are noted for their high optical transparency and excellent thermal stability.[2] These properties make them suitable for a range of advanced applications, including flexible electronics, display technologies, and potentially, specialized biomedical devices where optical clarity and durability are paramount.[3] While this compound itself is not a therapeutic agent, the unique characteristics of the polyimides synthesized from it are of significant interest to materials scientists in the biomedical and pharmaceutical fields.[4]

Chemical and Physical Properties of this compound

This compound is a white to light-yellow crystalline powder with a complex, rigid, and non-planar chemical structure.[5] This unique alicyclic structure is instrumental in disrupting charge-transfer complex (CTC) formation in the resulting polyimides, which is a primary cause of coloration in conventional aromatic polyimides.[2]

Table 1: Physicochemical Properties of this compound Monomer

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₀O₇ | [6] |

| Molecular Weight | 384.38 g/mol | [5] |

| Appearance | White to light yellow powder/crystal | [5] |

| Purity | >95.0% (HPLC) | [1] |

| Synonyms | Norbornane-2-spiro-α-cyclopentanone-α'-spiro-2''-norbornane-5,5'',6,6''-tetracarboxylic Dianhydride; Octahydro-3H,3''H-dispiro[[6][7]methanoisobenzofuran-5,1'-cyclopentane-3',5''-[6][7]methanoisobenzofuran]-1,1'',2',3,3''(4H,4''H)-pentaone | [1] |

Synthesis of Polyimides from this compound: A Two-Step Polycondensation Process

Polyimides are typically synthesized from this compound via a two-step polycondensation reaction involving a diamine comonomer.[8] The first step is the formation of a poly(amic acid) (PAA) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide.[8]

Experimental Protocol: General Poly(amic acid) Synthesis

-

In a three-necked flask equipped with a mechanical stirrer, dissolve the chosen aromatic diamine (e.g., 4,4'-oxydianiline) in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) at room temperature.[8]

-

Once the diamine is fully dissolved, add the this compound monomer to the solution.[8]

-

Continue stirring the mixture at room temperature. The viscosity of the solution will gradually increase as the poly(amic acid) forms. The reaction progress can be monitored by measuring the logarithmic viscosity of the PAA solution.[8]

-

The polymerization is typically allowed to proceed for several hours to achieve a high molecular weight PAA.[9]

Experimental Protocol: Imidization Methods

The conversion of the poly(amic acid) to the final polyimide can be achieved through several methods, each influencing the properties of the resulting film.

-

Cast the poly(amic acid) solution onto a glass substrate using a doctor blade to create a uniform film.[8]

-

Heat the cast film in an oven or on a hot plate at a relatively low temperature (e.g., 80°C) for an initial period (e.g., 2 hours) to slowly evaporate the solvent.[8]

-

Subsequently, heat the film at a high temperature (e.g., 350°C) for a shorter duration (e.g., 0.5 hours) under vacuum to induce thermal cyclization to the polyimide.[8]

-

Immerse the glass plate in boiling water to facilitate the removal of the polyimide film.[8]

-

To the poly(amic acid) solution, add a mixture of a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., N-methylpiperidine).[8]

-

Heat the mixture at a moderate temperature (e.g., 70°C). A solid precipitate of the polyimide will form.[8]

-

Pour the suspension into a non-solvent like methanol to wash the precipitate.[7]

-

Collect the solid polyimide by filtration and dry it under vacuum.[7]

-

The resulting polyimide powder can be redissolved in a suitable solvent (e.g., chloroform) and cast into a film.[8]

-

Treat the poly(amic acid) solution with a mixture of triethylamine (TEA) and trifluoroacetic anhydride (TFAA) and stir at room temperature for an extended period (e.g., 18 hours).[8]

-

Cast the partially imidized solution onto a glass plate.[8]

-

Heat the plate at a low temperature (e.g., 80°C for 2 hours) followed by a higher temperature (e.g., 200°C for 1 hour) under vacuum to complete the imidization.[8]

Properties of this compound-Based Polyimides

The polyimides derived from this compound exhibit a compelling combination of properties, making them attractive for high-performance applications.

Thermal Properties

This compound-based polyimides demonstrate high thermal stability, with decomposition temperatures often in the range of 475–501°C.[10] They also possess high glass transition temperatures (Tg), typically exceeding 330°C.[10] The rigid and bulky structure of the this compound monomer contributes to these high thermal characteristics.[10]

Table 2: Thermal Properties of this compound-Based Polyimide Films

| Property | Value Range | Reference |

| 5% Weight-Loss Temperature (TGA) | 475 - 501 °C | [10] |

| Glass Transition Temperature (Tg) | > 330 °C | [10] |

| Coefficient of Thermal Expansion (CTE) | 17 - 57 ppm/K | [10] |

Optical Properties

A defining feature of this compound-derived polyimides is their excellent optical transparency.[2] The alicyclic nature of this compound effectively suppresses the formation of charge-transfer complexes, resulting in colorless films with low ultraviolet (UV) cutoff wavelengths, often shorter than 337 nm.[10]

Table 3: Optical and Physical Properties of this compound-Based Poly(amic acid)s

| Property | Value Range | Reference |

| Logarithmic Viscosity of Poly(amic acid)s | 0.54 - 1.47 dL/g | [10] |

| UV Cutoff Wavelength (λcut-off) | < 337 nm | [10] |

Potential Applications in Biomedical and Pharmaceutical Fields

While this compound is not used directly in drug formulations, the resulting polyimides have properties that are highly relevant to the biomedical and pharmaceutical industries. Polyimides, in general, are being explored for a variety of biomedical applications due to their excellent mechanical properties, thermal stability, and biocompatibility.[2][4]

Potential areas of application for this compound-based colorless polyimides include:

-

Implantable Devices: The high thermal stability and mechanical strength could be advantageous for implantable electronic devices or sensors where long-term stability is crucial.

-

Medical Imaging and Diagnostics: The optical clarity of these polyimides could make them suitable for components in diagnostic equipment or as transparent substrates for cell culture and analysis.

-

Drug Delivery Systems: While not a direct application of this compound, the polyimides could potentially be functionalized or used as coatings for drug delivery devices where controlled release and biocompatibility are required.[2]

It is important to note that while polyimides are generally considered biocompatible, any specific formulation intended for medical use would require rigorous biocompatibility testing.[4]

Conclusion

This compound is a specialized monomer that enables the synthesis of colorless polyimides with exceptional thermal and optical properties. For researchers and professionals in drug development and biomedical engineering, the significance of this compound lies in its ability to produce high-performance polymers that can serve as advanced materials for a new generation of medical devices and diagnostic tools. The unique combination of transparency, thermal stability, and mechanical strength offered by this compound-based polyimides opens up new possibilities for innovation at the intersection of materials science and medicine. Further research into the biocompatibility and functionalization of these polymers will be crucial in realizing their full potential in the biomedical field.

References

- 1. researchgate.net [researchgate.net]

- 2. Polyimide as a biomedical material: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Biocompatibility of Polyimides: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activities of a pH-dependently activated water-soluble prodrug of a novel hexacyclic camptothecin analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. khu.elsevierpure.com [khu.elsevierpure.com]

- 8. Polyimide as a biomedical material: advantages and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00292J [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

CpODA: A Technical Guide to a Key Monomer for High-Performance Colorless Polyimides

For Researchers, Scientists, and Drug Development Professionals

Introduction

CpODA, or Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride, is an alicyclic tetracarboxylic dianhydride that has garnered significant interest as a monomer for the synthesis of high-performance colorless polyimides (CPIs).[1][2][3] These polymers exhibit a unique combination of desirable properties, including high thermal stability, excellent optical transparency, and a low coefficient of thermal expansion, making them suitable for a range of advanced applications in electronics and aerospace.[2][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, as well as the preparation and characteristics of polyimides derived from it.

Chemical Structure and Properties

This compound is characterized by a rigid, three-dimensional structure containing a central cyclopentanone ring fused to two spiro-norbornane units. This unique molecular architecture is key to the advantageous properties of the resulting polyimides.

Synonyms:

-

Norbornane-2-spiro-α-cyclopentanone-α'-spiro-2''-norbornane-5,5'',6,6''-tetracarboxylic Dianhydride[5]

-

Octahydro-3H,3''H-dispiro[[3][6]methanoisobenzofuran-5,1'-cyclopentane-3',5''-[3][6]methanoisobenzofuran]-1,1'',2',3,3''(4H,4''H)-pentaone[5]

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 1312366-93-0 | [5] |

| Molecular Formula | C₂₁H₂₀O₇ | [5] |

| Molecular Weight | 384.38 g/mol | [5] |

| Appearance | White to light yellow powder to crystal | [5] |

| Purity | >95.0% (HPLC) | [5] |

| Solubility | Hardly soluble in N,N-dimethylacetamide (DMAc) | [1][3] |

Synthesis of this compound

Experimental Protocol: Synthesis of this compound Precursor and this compound (Based on Patent Literature)

Step 1: Synthesis of Norbornane-2-spiro-α-cyclopentanone-α'-spiro-2''-norbornane-5,5'',6,6''-tetracarboxylic acid tetramethyl ester

A detailed protocol for this step is outlined in the patent literature and involves the reaction of appropriate starting materials to construct the core spiro structure and introduce the ester functionalities. The patent provides characterization data for this intermediate, including ¹³C-NMR spectroscopy.[7]

Step 2: Hydrolysis to the Tetracarboxylic Acid

The tetramethyl ester is hydrolyzed to the corresponding tetracarboxylic acid using standard procedures, typically involving treatment with a strong acid or base followed by neutralization.

Step 3: Dehydration to this compound

The resulting tetracarboxylic acid is then dehydrated to form the dianhydride, this compound. This is commonly achieved by heating the tetracarboxylic acid, often under vacuum or in the presence of a dehydrating agent like acetic anhydride. The patent literature provides an IR spectrum for the final dianhydride product.[7]

Visualization of this compound Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Application in the Synthesis of Colorless Polyimides

This compound is primarily used as a monomer in the synthesis of colorless polyimides. The rigid and non-planar structure of this compound disrupts the charge transfer complex formation between polymer chains, which is responsible for the characteristic color of conventional aromatic polyimides.[1][3]

Experimental Protocol: Two-Step Polyimide Synthesis from this compound and Aromatic Diamines

Step 1: Poly(amic acid) Synthesis

-

In a flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve a specific molar amount of an aromatic diamine (e.g., 4,4'-diaminodiphenyl ether, ODA) in anhydrous N,N-dimethylacetamide (DMAc) at room temperature.[1]

-

Once the diamine is completely dissolved, add an equimolar amount of this compound to the solution.[1]

-

Continue stirring the reaction mixture at room temperature for an extended period (e.g., 24 hours) to allow for the formation of the poly(amic acid) solution. The viscosity of the solution can be monitored to follow the progress of the polymerization.[1]

Step 2: Imidization to Polyimide

The conversion of the poly(amic acid) to the final polyimide can be achieved through thermal or chemical imidization.

-

Thermal Imidization:

-

Cast the poly(amic acid) solution onto a glass substrate to form a thin film.

-

Heat the film in a programmed manner, for example, at 100°C for 1 hour, followed by 200°C for 1 hour, and finally at 300°C for 1 hour under vacuum to effect the cyclodehydration to the polyimide.[1]

-

-

Chemical Imidization:

-

To the poly(amic acid) solution, add a dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine base (e.g., pyridine or triethylamine), at room temperature.

-

Stir the mixture for a period of time (e.g., 12 hours) to complete the imidization process.

-

The resulting polyimide can then be precipitated in a non-solvent like methanol, collected by filtration, and dried.

-

Visualization of Polyimide Synthesis Workflow

Caption: Two-step synthesis of colorless polyimides from this compound.

Properties of this compound-Based Polyimides

Polyimides derived from this compound exhibit a range of impressive properties:

-

High Thermal Stability: These polymers show high decomposition temperatures, often exceeding 500°C, and high glass transition temperatures (Tg).[1][2]

-

Excellent Optical Transparency: The resulting polyimide films are typically colorless and highly transparent in the visible light spectrum.[1][2]

-

Low Coefficient of Thermal Expansion (CTE): The rigid structure of this compound contributes to a low CTE in the derived polyimides, which is crucial for applications in electronics where dimensional stability is required over a range of temperatures.[2][4]

Biological Activity and Toxicological Profile

Currently, there is no publicly available information on the biological activity, mechanism of action, or specific signaling pathways associated with this compound. The existing literature focuses exclusively on its application in materials science. Similarly, comprehensive toxicological data and a detailed Safety Data Sheet (SDS) for this compound are not readily accessible. Standard laboratory safety precautions should be followed when handling this chemical.

Conclusion

This compound is a valuable monomer for the creation of advanced colorless polyimides with exceptional thermal and optical properties. Its unique spiro-alicyclic structure is instrumental in achieving these characteristics. While detailed information on its synthesis and some physical properties remains somewhat limited in the public domain, the established protocols for its use in polyimide synthesis demonstrate its utility in the development of next-generation materials for demanding technological applications. Further research into the synthesis and characterization of this compound itself would be beneficial for its broader application and understanding.

References

- 1. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. cymitquimica.com [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2011099518A1 - Norbornane-2-spiro-α-cycloalkanone-α'-spiro-2''-norbornane-5,5'',6,6''-tetracarboxylic dianhydride, norbornane-2-spiro-α-cycloalkanone-α'-spiro-2''-norbornane-5,5'',6,6''-tetracarboxylic acid and ester thereof, method for producing norbornane-2-spiro-α-cycloalkanone-α'-spiro-2''-norbornane-5,5'',6,6''-tetracarboxylic dianhydride, polyimide obtained using same, and method for producing polyimide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 1,2,3,4-Cyclopentanetetracarboxylic Dianhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2,3,4-cyclopentanetetracarboxylic dianhydride, a crucial building block in the preparation of advanced polymers such as polyimides. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway.

Introduction

1,2,3,4-Cyclopentanetetracarboxylic dianhydride (CPCD) is a cycloaliphatic compound of significant interest for the synthesis of polymers with unique properties, including high thermal stability and optical transparency.[1] These polymers, particularly polyimides, find applications in various high-technology fields. The synthesis of CPCD is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide will focus on a common and effective synthetic route starting from maleic anhydride and cyclopentadiene.

Synthetic Pathway Overview

The synthesis of 1,2,3,4-cyclopentanetetracarboxylic dianhydride from maleic anhydride and cyclopentadiene involves a four-step process:

-

Diels-Alder Reaction: Maleic anhydride and cyclopentadiene undergo a [4+2] cycloaddition to form the intermediate 5-norbornene-2,3-dicarboxylic anhydride.

-

Ozonolysis: The double bond in the norbornene intermediate is cleaved using ozone.

-

Hydrolysis and Oxidation: The ozonide is then hydrolyzed and oxidized, typically with hydrogen peroxide, to yield 1,2,3,4-cyclopentanetetracarboxylic acid.

-

Dehydration and Cyclization: The final step involves the dehydration of the tetracarboxylic acid using a dehydrating agent like acetic anhydride to form the target dianhydride.[2]

Below is a diagram illustrating the overall synthetic workflow.

Experimental Protocols

This section provides detailed experimental methodologies for the key steps in the synthesis of 1,2,3,4-cyclopentanetetracarboxylic dianhydride.

Step 1: Synthesis of 5-Norbornene-2,3-dicarboxylic anhydride (Diels-Alder Reaction)

Materials:

-

Maleic anhydride (98.00 g, 1.00 mol)

-

Cyclopentadiene (72.71 g, 1.10 mol)

-

Ethyl acetate (300.00 g)

Procedure:

-

In a reactor, dissolve 98.00 g (1.00 mol) of maleic anhydride in 300.00 g of ethyl acetate.

-

Cool the solution to a low temperature (see Table 1 for specific examples).

-

Slowly add 72.71 g (1.10 mol) of cyclopentadiene dropwise to the solution while maintaining the low temperature.

-

During the addition, a white crystalline product will precipitate.

-

After the dropwise addition is complete, the reaction is considered finished.

-

Filter the precipitate and dry it under a vacuum to obtain the 5-norbornene-2,3-dicarboxylic anhydride.[2]

Step 2 & 3: Synthesis of 1,2,3,4-Cyclopentanetetracarboxylic acid (Ozonolysis, Hydrolysis, and Oxidation)

Materials:

-

5-Norbornene-2,3-dicarboxylic anhydride (from Step 1)

-

Solvent (e.g., ethanol, formic acid, or acetic acid)

-

Distilled water

-

Ozone gas

-

Hydrogen peroxide

Procedure:

-

In a bubble reactor, dissolve the 5-norbornene-2,3-dicarboxylic anhydride in a mixture of a solvent and distilled water (see Table 2 for specific examples).

-

Cool the solution to a low temperature.

-

Continuously introduce ozone gas from the bottom of the bubble reactor.

-

Monitor the reaction using Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Once the reaction is complete, stop the ozone flow. The crude product can be used directly in the next step.

-

The subsequent hydrolysis and oxidation with hydrogen peroxide yield the 1,2,3,4-cyclopentanetetracarboxylic acid.[2]

Step 4: Synthesis of 1,2,3,4-Cyclopentanetetracarboxylic dianhydride (Dehydration and Cyclization)

Materials:

-

1,2,3,4-Cyclopentanetetracarboxylic acid (from Step 2 & 3)

-

Acetic anhydride

Procedure:

-

Take the 1,2,3,4-cyclopentanetetracarboxylic acid obtained from the previous step.

-

Use acetic anhydride as a dehydrating agent.

-

The reaction involves dehydration and ring-closing to form the final product, 1,2,3,4-cyclopentanetetracarboxylic dianhydride.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported experimental conditions.

Table 1: Diels-Alder Reaction Conditions and Yields

| Embodiment | Maleic Anhydride (mol) | Cyclopentadiene (mol) | Solvent | Reaction Temperature (°C) | Yield of 5-Norbornene-2,3-dicarboxylic anhydride (%) |

| 1 | 1.00 | 1.10 | Ethyl Acetate | -10 | 96.10 |

| 2 | 1.00 | 1.10 | Ethyl Acetate | 0 | 95.24 |

| 3 | 1.00 | 1.10 | Ethyl Acetate | 10 | 93.48 |

Data sourced from a patent on the preparation method of 1,2,3,4-cyclopentane tetracarboxylic acid dianhydride.[2]

Table 2: Ozonolysis Reaction Conditions

| Embodiment | Starting Anhydride (mol) | Solvent | Distilled Water (g) | Reaction Temperature (°C) | Reaction Time (hours) |

| 1 | 0.96 | Acetic Acid (800.00 g) | 160.00 | 0 | 6 |

| 2 | 0.95 | Formic Acid (700.00 g) | 150.00 | 5 | 7 |

| 3 | 0.93 | Ethanol (600.00 g) | 150.00 | 10 | 7.5 |

Data sourced from a patent on the preparation method of 1,2,3,4-cyclopentane tetracarboxylic acid dianhydride.[2]

Chemical Reaction Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key chemical transformations in the synthesis.

Conclusion

The synthesis of 1,2,3,4-cyclopentanetetracarboxylic dianhydride is a well-established process that provides a valuable monomer for the production of high-performance polymers. By carefully controlling the reaction parameters at each step, from the initial Diels-Alder reaction to the final dehydration, high yields of the desired product can be achieved. This guide provides the necessary detailed protocols and quantitative data to aid researchers in the successful synthesis of this important compound.

References

CpODA mechanism of polymerization

An In-depth Technical Guide on the Cyclic Dinucleotide-Activated Oligoadenylate Polymerization Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system relies on a sophisticated network of sensors to detect invading pathogens. A crucial signaling molecule in this network is cyclic di-AMP (c-di-AMP), a bacterial second messenger that is recognized by the host's cellular machinery, triggering a defensive response. The term "," as indicated in the query, is best understood in the scientific community as the process of oligoadenylate synthesis by specific enzymes activated by cyclic dinucleotides like c-di-AMP. This guide provides a comprehensive overview of this mechanism, focusing on the key enzymes, signaling pathways, and experimental methodologies used to study this process. While c-di-AMP is the primary focus, the closely related and more extensively studied cyclic GMP-AMP (cGAMP) and its activation of cyclic GMP-AMP synthase (cGAS) will be used as a principal model system to illustrate the polymerization mechanism.

Core Concepts: Cyclic Dinucleotide Signaling

Cyclic dinucleotides (CDNs) like c-di-AMP are signaling molecules produced by bacteria that play a vital role in regulating various physiological processes[1][2][3]. When bacteria infect a host, these CDNs can enter the host cell cytoplasm and act as pathogen-associated molecular patterns (PAMPs). The host cell detects these PAMPs through pattern recognition receptors (PRRs), leading to the activation of an immune response[1][4].

The central pathway for CDN recognition in mammalian cells is the cGAS-STING pathway. While cGAS is primarily activated by cytosolic double-stranded DNA (dsDNA), the downstream adaptor protein, STING (Stimulator of Interferon Genes), can be directly activated by bacterial CDNs, including c-di-AMP[5][6]. This activation leads to a signaling cascade that results in the production of type I interferons and other inflammatory cytokines[1][4][7].

A parallel and evolutionarily ancient mechanism of CDN-activated immunity exists in bacteria themselves, primarily through Type III CRISPR-Cas systems. Upon recognition of invading RNA, the Cas10 subunit of the CRISPR complex is activated to synthesize cyclic oligoadenylates (cOAs), which in turn activate ribonucleases to degrade viral RNA[8][9]. This synthesis of cOAs is a form of ATP polymerization.

The Polymerization Mechanism: Oligoadenylate Synthesis

The "polymerization" in the context of CpODA refers to the enzymatic synthesis of oligoadenylates. This process is catalyzed by enzymes known as oligoadenylate synthetases (OASs) or cGAS-like synthases.

cGAS-Mediated Synthesis of 2'3'-cGAMP

Cyclic GMP-AMP synthase (cGAS) is a key enzyme in the innate immune response to cytosolic DNA[10]. Upon binding to dsDNA, cGAS undergoes a conformational change that activates its enzymatic activity. It then catalyzes the polymerization of ATP and GTP into a cyclic dinucleotide, 2'3'-cGAMP. This process can be considered a minimal polymerization event.

The reaction proceeds in two main steps within the cGAS active site:

-

Priming: ATP binds to the acceptor site and GTP to the donor site. cGAS catalyzes the formation of a 2'-5' phosphodiester bond, creating the linear intermediate pppG(2'-5')pA.

-

Cyclization: The linear intermediate is repositioned in the active site, and a second phosphodiester bond is formed between the 3'-hydroxyl of adenosine and the alpha-phosphate of guanosine, resulting in the cyclic 2'3'-cGAMP molecule and the release of pyrophosphate.

Type III CRISPR-Cas10-Mediated Synthesis of Cyclic Oligoadenylates (cOAs)

In prokaryotic Type III CRISPR-Cas systems, the Cas10 subunit possesses a cyclase domain that, upon activation by target RNA binding, polymerizes ATP into cyclic oligoadenylates (cOAs)[8][9]. These cOAs are second messengers that activate downstream effector nucleases.

The synthesis of cOAs involves the processive addition of AMP moieties from ATP, forming oligomers of varying lengths (typically 3 to 6 units) with 3'-5' phosphodiester bonds, which are then cyclized[1][11]. The specific length of the cOA produced can vary between different bacterial species.

Signaling Pathways

The polymerization of adenylates by cGAS and Cas10 initiates distinct signaling cascades.

cGAS-STING Signaling Pathway

The 2'3'-cGAMP produced by cGAS acts as a second messenger that binds to and activates the STING protein located on the endoplasmic reticulum[6][12]. Activation of STING leads to its translocation to the Golgi apparatus, where it recruits and activates the kinase TBK1. TBK1 then phosphorylates the transcription factor IRF3, which dimerizes and translocates to the nucleus to induce the expression of type I interferons and other immune-stimulating genes. Bacterial c-di-AMP can also directly bind to and activate STING, thereby triggering the same downstream signaling cascade[5][6].

Type III CRISPR-Cas Signaling Pathway

Upon recognition of foreign RNA, the Type III CRISPR-Cas complex, through its Cas10 subunit, synthesizes cOAs from ATP. These cOAs then bind to and activate CARF (CRISPR-Associated Rossmann Fold) domain-containing effector proteins, such as Csm6 or Csx1, which are ribonucleases that degrade both viral and host RNAs, leading to an antiviral state or programmed cell death[8][9].

Quantitative Data

The enzymatic activity of oligoadenylate synthases can be characterized by standard Michaelis-Menten kinetics.

| Enzyme | Substrate(s) | Activator | Km (μM) | kcat (min-1) | kcat/Km (μM-1min-1) | Reference |

| Human cGAS | ATP | dsDNA | 393.0 ± 15.3 | 2.4 ± 0.3 | 0.0059 | [13] |

| Human cGAS | GTP | dsDNA | 94.2 ± 11.1 | 2.6 ± 0.2 | 0.028 | [13] |

| Porcine OAS1 | ATP | poly(I:C) | - | 9 s-1 | - | [14] |

| Human OAS3 | ATP | poly(I:C) | - | 13 s-1 | - | [14] |

Experimental Protocols

Studying the polymerization of oligoadenylates involves several key experimental procedures, from enzyme activity assays to product analysis.

In Vitro cGAS Activity Assay

This protocol describes a method to measure the in vitro activity of purified cGAS in the presence of an activator, such as dsDNA or a cyclic dinucleotide, and quantify the product using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Purified cGAS enzyme

-

Activator: 45 bp dsDNA or c-di-AMP/cGAMP

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 0.1 mM ZnCl₂, 1 mM DTT

-

Substrates: ATP and GTP (50 µM each)

-

[α-³²P]ATP (for radioactive detection)

-

HPLC system with an anion exchange column

Procedure:

-

Prepare the reaction mixture in a total volume of 20-80 µL containing the reaction buffer, purified cGAS (e.g., 0.2 µM), and the activator (e.g., 3 µM dsDNA)[7].

-

Initiate the reaction by adding the ATP and GTP substrates. For radioactive labeling, include [α-³²P]ATP[15].

-

Incubate the reaction at 37°C for a specified time course (e.g., 0, 20, 40, 60 minutes)[7].

-

Stop the reaction by heating at 95°C for 5 minutes[7].

-

Centrifuge the samples to pellet any precipitate.

-

Analyze the supernatant by HPLC on an anion exchange column to separate and quantify the 2'3'-cGAMP product[7][12].

-

If using radioactive labeling, the products can be separated by thin-layer chromatography and visualized by phosphorimaging[15].

Analysis of Oligoadenylate Products by Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for identifying and quantifying the specific oligoadenylate products, including their chain length and cyclization status.

Materials:

-

Reaction products from an in vitro synthesis assay

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Prepare the samples from the in vitro reaction, typically by stopping the reaction and removing the enzyme.

-

Inject the sample into an LC-MS system. Reverse-phase liquid chromatography is often used for separation[2][3][16].

-

The mass spectrometer is operated in a mode suitable for oligonucleotide analysis, often with multiple reaction monitoring (MRM) for targeted quantification[2][17].

-

Analyze the mass spectra to identify the molecular weights of the products, which correspond to oligoadenylates of different lengths (e.g., cA₄, cA₅, cA₆)[1][11].

-

Quantify the different oligoadenylate species by comparing their peak areas to those of known standards.

References

- 1. Control of cyclic oligoadenylate synthesis in a type III CRISPR system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. The cGAS-STING Pathway in Bacterial Infection and Bacterial Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Research Advances in How the cGAS-STING Pathway Controls the Cellular Inflammatory Response [frontiersin.org]

- 7. Enzymatic activity of cGAS in the presence of three types of DNAs: limited cGAS stimulation by single-stranded HIV-1 SL2 DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. elifesciences.org [elifesciences.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. biorxiv.org [biorxiv.org]

- 12. A Highly Sensitive Anion Exchange Chromatography Method forMeasuring cGAS Activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The 2′-5′-Oligoadenylate Synthetase 3 Enzyme Potently Synthesizes the 2′-5′-Oligoadenylates Required for RNase L Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure of the human cGAS–DNA complex reveals enhanced control of immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

The Role of Cyclopentanetetracarboxylic Dianhydride (CpODA) in Advancing High-Performance Polyimides

An In-depth Technical Guide for Researchers and Scientists

The relentless pursuit of advanced materials with superior thermal stability, optical transparency, and mechanical robustness has led to significant innovations in polymer science. Among these, polyimides stand out for their exceptional performance in demanding applications across aerospace, electronics, and optics. A key development in this field is the utilization of alicyclic dianhydrides, such as cyclopentanetetracarboxylic dianhydride (CpODA), to overcome the limitations of conventional aromatic polyimides, namely their inherent color and processing challenges. This technical guide provides a comprehensive overview of the applications of this compound in polyimides, detailing experimental protocols, quantitative data, and the underlying chemical principles for researchers, scientists, and drug development professionals.

Introduction to this compound-Based Polyimides

Cyclopentanetetracarboxylic dianhydride (this compound) is an alicyclic tetracarboxylic dianhydride featuring a unique cyclopentanone bis-spironorbornane structure.[1][2] Its incorporation into the polyimide backbone imparts a range of desirable properties, most notably high glass transition temperatures (Tg), excellent thermal stability, and optical clarity, resulting in colorless polyimide (CPI) films.[1][2] These characteristics stem from the rigid and bulky alicyclic structure of this compound, which disrupts the charge-transfer complex formation typically responsible for the yellow-to-brown coloration of aromatic polyimides.[2]

Synthesis of this compound-Based Polyimides: A Two-Step Approach

The synthesis of polyimides from this compound generally follows a two-step polycondensation method. The initial step involves the reaction of this compound with an aromatic diamine in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), at room temperature to form a soluble poly(amic acid) (PAA) precursor.[2][3] The subsequent step is the cyclodehydration, or imidization, of the PAA to the final polyimide. This can be achieved through several methods, each influencing the final properties of the polyimide film.[1][2]

Experimental Protocol: Synthesis of Poly(amic acid) (PAA)

A general procedure for the preparation of the PAA precursor is as follows:

-

In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (e.g., 4,4'-oxydianiline (ODA)) in DMAc.

-

Gradually add a stoichiometric amount of this compound powder to the diamine solution under a nitrogen atmosphere with continuous stirring.

-

Continue the reaction at room temperature for approximately 24 hours to allow for the formation of a viscous PAA solution. The progress of the polymerization can be monitored by measuring the solution's inherent viscosity.[2]

Imidization Techniques and Their Impact on Polyimide Properties

The conversion of the PAA precursor to the final polyimide is a critical step that significantly affects the material's properties. The three primary methods for imidization are thermal, chemical, and a combination of both.[1][2]

Thermal Imidization

In this method, the PAA solution is cast onto a substrate and then subjected to a staged heating process in an oven, typically with temperatures ranging from 100 °C to 350 °C.[3] While straightforward, high-temperature processing can sometimes lead to colored films.

Chemical Imidization

Chemical imidization involves the use of dehydrating agents, such as a mixture of acetic anhydride and pyridine or trifluoroacetic anhydride and triethylamine, at lower temperatures.[2] This method can produce polyimides with excellent optical properties.[1][2] However, the resulting polyimide may precipitate from the solution due to its rigid structure, making film casting challenging.[2]

Combined Chemical and Thermal Imidization

This approach combines the advantages of both methods. A partial chemical imidization is first carried out at a low temperature, followed by a thermal treatment at a moderately elevated temperature (e.g., 200 °C) to complete the imidization.[2] This technique can yield flexible, fully imidized films with high molecular weights and excellent properties.[1][2]

Experimental Protocol: Combined Chemical and Thermal Imidization

-

To the PAA solution, add a chemical imidization agent (e.g., a mixture of trifluoroacetic anhydride and triethylamine) and stir at room temperature for several hours.[2]

-

Cast the partially imidized PAA solution onto a glass substrate.

-

Heat the cast film in a vacuum oven at a specific temperature (e.g., 200 °C) for a defined period to complete the imidization process.[2]

Properties of this compound-Based Polyimides

The incorporation of the this compound monomer results in polyimides with a unique combination of properties, making them suitable for a variety of high-performance applications.

Thermal Properties

This compound-based polyimides exhibit exceptional thermal stability. The 5% weight loss temperature (T5) is typically above 450 °C, with decomposition temperatures (Td) ranging from 475 °C to 501 °C.[2] The rigid alicyclic structure of this compound contributes to very high glass transition temperatures (Tg), often exceeding 330 °C.[1][2] This high Tg is attributed to the dipole-dipole interactions between the keto groups in the polymer chains and the rigidity of the polyalicyclic unit.[1][2] The coefficient of thermal expansion (CTE) for these polyimides falls between 17 and 57 ppm/K.[1][2]

| Property | Value | Reference |

| 5% Weight Loss Temperature (T5) | > 450 °C | [2] |

| Decomposition Temperature (Td) | 475 - 501 °C | [1][2] |

| Glass Transition Temperature (Tg) | > 330 °C | [1][2] |

| Coefficient of Thermal Expansion (CTE) | 17 - 57 ppm/K | [1][2] |

Optical Properties

A defining characteristic of this compound-based polyimides is their excellent optical transparency. The films are typically colorless, with UV cutoff wavelengths (λcut-off) shorter than 337 nm.[1][2] This high level of transparency is a direct result of the alicyclic structure of this compound, which mitigates the formation of color-inducing charge-transfer complexes.[2] Films prepared by chemical imidization methods have been noted to exhibit particularly outstanding optical properties.[1][2]

| Property | Value | Reference |

| Appearance | Colorless | [1][2] |

| UV Cutoff Wavelength (λcut-off) | < 337 nm | [1][2] |

Mechanical Properties

While detailed quantitative data on the mechanical properties of a wide range of this compound-based polyimides is not extensively compiled in the provided search results, polyimides, in general, are known for their excellent mechanical strength.[4] For comparison, other colorless polyimides derived from different alicyclic dianhydrides have shown a tensile modulus in the range of 1.5-2.6 GPa and a tensile strength of 52-96 MPa.[5]

Dielectric Properties

Polyimides are valued for their low dielectric constants, making them suitable for microelectronics applications.[6] While specific dielectric data for this compound-based polyimides is not detailed in the search results, polyimides derived from other alicyclic dianhydrides have exhibited dielectric constants in the range of 3.2-3.7.[5] The introduction of alicyclic structures is a known strategy to reduce the dielectric constant of polyimides.[7]

Structure-Property Relationship and Experimental Workflow

The synthesis and characterization of this compound-based polyimides follow a logical workflow designed to correlate the chemical structure with the final material properties.

Figure 1: Experimental workflow for the synthesis and characterization of this compound-based polyimides.

The logical relationship between the molecular structure of this compound and the resulting polyimide properties can be visualized as follows:

Figure 2: Structure-property relationship of this compound-based polyimides.

Conclusion

The use of this compound in the synthesis of polyimides represents a significant advancement in the development of high-performance, colorless optical materials. The unique alicyclic structure of this compound imparts a combination of high thermal stability, high glass transition temperature, and excellent optical transparency that is difficult to achieve with traditional aromatic polyimides. The choice of imidization technique plays a crucial role in optimizing the final properties of the polyimide films. As the demand for advanced materials in electronics, displays, and aerospace continues to grow, this compound-based polyimides are poised to play an increasingly important role. Further research into structure-property relationships and processing optimization will continue to unlock the full potential of these remarkable polymers.

References

- 1. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 4. laminatedplastics.com [laminatedplastics.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to CpODA for Colorless Polyimide Films

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,4,5-cyclohexanetetracarboxylic dianhydride (CpODA), a key monomer for the synthesis of high-performance colorless polyimide (CPI) films. This document details the synthesis, properties, and characterization of this compound-based polyimides, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key processes through diagrams.

Introduction to this compound-based Colorless Polyimides

Aromatic polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their characteristic yellow-to-brown color, arising from intra- and intermolecular charge-transfer (CT) complex formation, limits their application in optical and optoelectronic devices where high transparency is paramount. The development of colorless polyimides (CPIs) has been a significant area of research to address this limitation.

One effective strategy to produce CPIs is the incorporation of alicyclic monomers, such as this compound. The non-planar and saturated structure of the cyclohexane ring in this compound disrupts the planarity of the polymer backbone, effectively inhibiting the formation of CT complexes. This results in polyimide films with high optical transparency and low color intensity, while maintaining desirable thermal and mechanical properties. These this compound-based CPIs are promising materials for flexible displays, optical sensors, and other advanced applications.

Synthesis of this compound-based Polyimides

The synthesis of polyimides from this compound typically follows a two-step polycondensation reaction. First, this compound is reacted with an aromatic diamine in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), at room temperature to form a poly(amic acid) (PAA) precursor. In the second step, the PAA is converted into the final polyimide through a cyclodehydration reaction, known as imidization. This can be achieved through thermal, chemical, or a combination of both methods.

General Polycondensation Reaction

The overall reaction scheme involves the ring-opening addition of the diamine to the dianhydride to form the PAA, followed by cyclization to the polyimide with the elimination of water.

Caption: General two-step synthesis of polyimide from this compound and an aromatic diamine.

Properties of this compound-based Polyimide Films

The properties of this compound-based polyimide films are highly dependent on the chemical structure of the aromatic diamine comonomer and the imidization method employed. The following tables summarize key quantitative data for various this compound-based polyimides.

Thermal Properties

This compound-based polyimides exhibit excellent thermal stability, with high glass transition temperatures (Tg), 5% weight loss temperatures (T5), and decomposition temperatures (Td). The coefficient of thermal expansion (CTE) is also a critical parameter for applications in flexible electronics.

| Diamine | Imidization Method | Tg (°C) | T5 (°C) | Td (°C) | CTE (ppm/K) |

| Various Aromatic Diamines | Thermal, Chemical, Combined | > 330 | > 450 | 475 - 501 | 17 - 57 |

Data compiled from multiple sources.[1][2][3]

Optical Properties

The primary advantage of this compound-based polyimides is their high optical transparency. Key metrics include the UV-vis cutoff wavelength (λcut), which indicates the onset of light absorption, and the transmittance at specific wavelengths.

| Diamine | Imidization Method | Cutoff Wavelength (λcut, nm) |

| Various Aromatic Diamines | Thermal, Chemical, Combined | < 337 |

Data compiled from multiple sources.[1][2][3] Films prepared by the chemical imidization method have been noted to exhibit outstanding optical properties.[1][2][3]

Mechanical and Dielectric Properties

This compound-based polyimides generally form flexible and tough films. Their dielectric properties are also important for electronic applications.

| Property | Value Range |

| Tensile Modulus (GPa) | 1.5 - 2.6 |

| Tensile Strength (MPa) | 52 - 96 |

| Elongation at Break (%) | 3 - 11 |

| Dielectric Constant | 3.2 - 3.7 |

Data for polyimides derived from a similar alicyclic dianhydride.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound-based polyimides and the fabrication and characterization of the resulting films.

Synthesis of Poly(amic acid) (PAA)

-

Monomer Preparation: Dry the aromatic diamine and this compound under vacuum prior to use to remove any residual moisture.

-

Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), under a nitrogen atmosphere.

-

Polycondensation: Slowly add a stoichiometric amount of solid this compound to the stirred diamine solution at room temperature.

-

Reaction: Continue stirring the reaction mixture at room temperature for 24 hours to obtain a viscous PAA solution. The logarithmic viscosity of the resulting PAA is typically in the range of 0.54–1.47 dL/g.[1][2][3]

Film Fabrication and Imidization

The PAA solution can be converted into a polyimide film using one of the following methods:

-

Casting: Cast the PAA solution onto a clean glass substrate using a doctor blade to control the film thickness.

-

Drying: Dry the cast film in an oven at 80°C for 2 hours to remove the bulk of the solvent.

-

Curing: Heat the dried film under vacuum or a nitrogen atmosphere using a stepwise heating program, for example, to 350°C for 30 minutes, to induce thermal cyclization to the polyimide.[1]

-

Film Removal: After cooling to room temperature, immerse the glass substrate in water to facilitate the peeling of the polyimide film.

-

Reagent Addition: Add a chemical dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine or N-methylpiperidine), to the PAA solution.

-

Reaction: Heat the mixture at a moderate temperature (e.g., 70°C) to effect chemical imidization.

-

Casting and Curing: Cast the resulting polyimide solution and heat to remove the solvent and residual reagents.

This method involves a low-temperature chemical imidization step followed by a thermal treatment at a temperature that is typically lower than that used for full thermal imidization.[1]

Characterization Workflow

The following workflow outlines the typical characterization techniques used to evaluate the properties of this compound-based polyimide films.

Caption: A typical workflow for the preparation and characterization of this compound-based polyimide films.

Conclusion

This compound is a valuable monomer for the creation of colorless polyimide films with a desirable combination of high optical transparency, excellent thermal stability, and robust mechanical properties. The non-planar, alicyclic structure of this compound is key to disrupting charge-transfer complex formation, leading to materials suitable for a wide range of advanced optical and electronic applications. The choice of aromatic diamine and the imidization method allows for the fine-tuning of the final film properties to meet the specific requirements of the intended application. Further research into novel diamine structures and optimization of processing conditions will continue to expand the potential of this compound-based polyimides.

References

thermal stability of CpODA based polymers

An In-depth Technical Guide to the Thermal Stability of CpODA-Based Polymers

Introduction

Polymers based on alicyclic tetracarboxylic dianhydrides, particularly those utilizing norbornane-2-spiro-α-cyclopentanone-α′-spiro-2″-norbornane-5,5″,6,6″-tetracarboxylic dianhydride (this compound), are gaining significant attention for their potential in advanced applications, including flexible displays and aerospace technologies. A critical performance metric for these materials is their thermal stability, which dictates their operational limits and longevity in demanding environments. This guide provides a comprehensive overview of the thermal properties of this compound-based polymers, focusing on quantitative data, the experimental protocols used for their characterization, and the underlying chemical pathways.

Thermal Properties of this compound-Based Polyimides

This compound-based polyimides exhibit exceptionally high thermal stability, a characteristic attributed to the rigid polyalicyclic structure and dipole-dipole interactions between the keto groups within the polymer chains.[1][2][3] These polymers consistently demonstrate high glass transition temperatures (Tg), decomposition temperatures (Td), and low coefficients of thermal expansion (CTE), making them suitable for high-temperature applications.

Quantitative thermal analysis data for various this compound-based polyimide films are summarized in the table below. The properties can vary depending on the specific aromatic diamine used in the polymerization and the imidization method employed.[1]

| Property | Value Range | Notes |

| 5% Weight-Loss Temperature (T₅) | > 450 °C | Measured in a nitrogen atmosphere.[1][4] |

| Decomposition Temperature (Td) | 475–501 °C | Defined as the intersection of the extrapolations of the two slopes in the TGA curve.[1][2][3] |

| Glass Transition Temperature (Tg) | > 330 °C | Can exceed 400 °C for systems with rigid diamines like TFMB (Tg = 411 °C).[1][2][3][4] |

| Coefficient of Thermal Expansion (CTE) | 17–57 ppm/K | Measured between 100–200 °C. Specific formulations can achieve values as low as 16.7 ppm/K.[1][2][3][4] |

Experimental Protocols

The characterization of the thermal properties of this compound-based polymers relies on precise analytical techniques. The methodologies detailed below are standard for evaluating the thermal stability of high-performance polymers.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition temperature of a polymer by measuring its mass loss as a function of temperature in a controlled atmosphere.[5][6]

Objective: To determine the 5% weight-loss temperature (T₅) and the decomposition temperature (Td). Instrumentation: Seiko SSC 5200-TG/DTA 220 or equivalent.[1] Methodology:

-

A small sample (approximately 5 ± 0.03 mg) is placed in an aluminum crucible.[5]

-

The sample is heated from room temperature (e.g., 25 °C) to a high temperature (e.g., 700 °C).[5]

-

A constant heating rate (e.g., 10 K/min) is applied.[1]

-

The analysis is conducted under an inert nitrogen atmosphere with a constant flow rate (e.g., 200 mL/min) to prevent oxidative degradation.[1]

-

The instrument records the sample's mass continuously as a function of temperature. Td is determined from the resulting TGA curve.[1]

Thermomechanical Analysis (TMA)

TMA measures the dimensional changes of a material as a function of temperature. It is a key method for determining the glass transition temperature (Tg) and the coefficient of thermal expansion (CTE).[1]

Objective: To determine the glass transition temperature (Tg) and the coefficient of thermal expansion (CTE). Instrumentation: Seiko TMA/SS100 or equivalent.[1] Methodology:

-

A film sample is subjected to a constant, low-stress load using a penetration probe (e.g., 1 mm diameter probe with a 10 g load).[1]

-

The sample is heated at a constant rate (e.g., 10 K/min) in an air or nitrogen atmosphere.[1]

-

The Tg is identified as the temperature at which a significant change in the material's dimensional properties occurs.[1]

-

The CTE is calculated from the change in the sample's length over a specified temperature range (e.g., 100–200 °C) while under a nitrogen atmosphere.[1]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[7][8] It is widely used to study thermal transitions like Tg, melting, and crystallization.

Objective: To identify the glass transition temperature (Tg) and other thermal transitions. Methodology:

-

A small, weighed sample is sealed in an aluminum pan. An empty sealed pan is used as a reference.[8]

-

Both pans are placed in the DSC cell and heated at a constant rate.

-

The instrument measures the heat flow to the sample relative to the reference.

-

The glass transition is observed as a step-like change in the heat capacity of the material.[7]

Synthesis and Imidization Workflow

The exceptional thermal stability of this compound-based polymers originates from their synthesis and subsequent conversion into a rigid polyimide structure. The process begins with the polycondensation of this compound with various aromatic diamines to form a poly(amic acid) precursor, which is then chemically or thermally treated to form the final polyimide.[2][3]

Caption: Synthesis workflow for this compound-based polyimides.

Polymer Degradation Pathway

The thermal degradation of polymers like polyimides is a complex process involving the breaking of chemical bonds at high temperatures.[9] In an inert atmosphere, the primary mechanism is thermal degradation, which proceeds through chain scission and depolymerization, leading to mass loss.[10][11]

Caption: Conceptual pathway for thermal polymer degradation.

References

- 1. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

- 8. azom.com [azom.com]

- 9. Polymer degradation - Wikipedia [en.wikipedia.org]

- 10. azom.com [azom.com]

- 11. matec-conferences.org [matec-conferences.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Optical Properties of CpODA Polyimides

This technical guide provides a comprehensive overview of the optical properties of polyimides derived from cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (this compound). Due to their unique alicyclic structure, this compound-based polyimides exhibit exceptional optical transparency, low birefringence, and high thermal stability, making them promising materials for a variety of advanced applications.

Core Optical Properties

This compound-based polyimides are characterized by their excellent optical properties, primarily attributed to the suppression of charge-transfer complex formation, a common cause of coloration in aromatic polyimides. The bulky and rigid spiroalicyclic structure of this compound disrupts polymer chain packing and reduces intermolecular interactions, leading to high transparency and low optical anisotropy.

Quantitative Optical Data

The optical properties of this compound polyimides are significantly influenced by the diamine monomer used in polymerization and the imidization method employed. The following tables summarize key quantitative data from studies on various this compound-based polyimide films.

| Diamine | Imidization Method | Average Transmittance (Tvis, 400-800 nm) (%) | Cut-off Wavelength (λcut-off, 1% T) (nm) |

| 3,4′-DDE | Thermal (350 °C) | 82.8 | 337 |

| 3,4′-DDE | Combined (200 °C) | 88.5 | 321 |

| 3,4′-DDE | Chemical (80 °C, post-cured at 350 °C) | 89.2 | 318 |

| 1,3-BAB | Thermal (350 °C) | 81.2 | 332 |

| 1,3-BAB | Combined (200 °C) | 88.5 | 316 |

| 1,3-BAB | Chemical (80 °C, post-cured at 350 °C) | 89.1 | 314 |

Table 1: Transmittance and Cut-off Wavelength of this compound-based Polyimide Films. Data compiled from a study on colorless polyimides derived from this compound.[1]

| Property | Value Range |

| Average Refractive Index | 1.5407 - 1.6309 |

| Birefringence | Extremely low (on the order of 10⁻⁴) |

| Optical Retardation | < 10 nm |

Table 2: Refractive Index and Birefringence of this compound-based Polyimide Films. These values indicate low optical anisotropy.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the key experimental protocols for the synthesis and characterization of this compound polyimides.

The synthesis of this compound-based polyimides is typically a two-step process, starting with the formation of a poly(amic acid) (PAA) precursor, followed by imidization.

Materials:

-

Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (this compound)

-

Aromatic diamine (e.g., 4,4′-diaminodiphenyl ether - ODA)

-

N,N-dimethylacetamide (DMAc) as the solvent

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and under a slow stream of dry nitrogen, dissolve a specific molar amount of the aromatic diamine in DMAc.[1]

-

Once the diamine is fully dissolved, add an equimolar amount of this compound to the solution.[1]

-

Rinse the flask with additional DMAc to ensure all the dianhydride is transferred.

-

Stir the reaction mixture at room temperature for 24 hours to form the poly(amic acid) solution.[1]

The conversion of the PAA to the final polyimide can be achieved through several methods, each affecting the final properties of the film.

-

Thermal Imidization: The PAA solution is cast onto a substrate and heated at high temperatures (e.g., 350°C) to drive the cyclodehydration reaction.[1]

-

Chemical Imidization: A chemical dehydrating agent, such as a mixture of acetic anhydride and pyridine or trifluoroacetic anhydride and triethylamine, is added to the PAA solution at a lower temperature (e.g., room temperature to 80°C).[1] The resulting polyimide is then precipitated, washed, and dried.

-

Combined Chemical and Thermal Imidization: This method involves a partial chemical imidization at a low temperature, followed by casting and thermal curing at a moderately elevated temperature (e.g., 200°C).[1]

Refractive Index and Birefringence: These properties are commonly measured using a prism coupler, such as a Metricon Model 2010/M.[1] This instrument measures the refractive indices in the in-plane (n_TE) and out-of-plane (n_TM) directions of the film, from which the birefringence (Δn = n_TE - n_TM) can be calculated.

Transmittance and Cut-off Wavelength: UV-Vis spectroscopy is used to measure the optical transmittance of the polyimide films over a specific wavelength range (e.g., 200-800 nm). The cut-off wavelength is typically defined as the wavelength at which the transmittance drops to 1%.[1]

Visualizations

The following diagrams illustrate the chemical structures and processes involved in the synthesis of this compound polyimides.

Caption: Synthesis of Poly(amic acid) from this compound and an Aromatic Diamine.

Caption: Workflow for the Synthesis and Imidization of this compound Polyimides.

References

Solubility of Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (CpODA) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (CpODA), a key monomer in the synthesis of advanced colorless polyimides. Due to its rigid and complex alicyclic structure, understanding the solubility of this compound is critical for its effective use in polymerization processes and material fabrication.

Solubility Data of this compound

Quantitative solubility data for the this compound monomer in various organic solvents is not extensively reported in the reviewed scientific literature. However, qualitative descriptions from studies on polyimide synthesis provide valuable insights into its dissolution behavior. The primary solvent discussed in the context of this compound polymerization is N,N-dimethylacetamide (DMAc).

Data Presentation

The available qualitative data on this compound solubility is summarized in the table below.

| Solvent Name | Chemical Formula | Solubility Observation | Temperature | Source |

| N,N-dimethylacetamide (DMAc) | C₄H₉NO | Described as "hardly soluble". In a specific polymerization reaction, it required approximately 6 hours to dissolve completely in a solution containing the diamine comonomer. | Room Temperature | [1] |

Note: The solubility of the final polyimides derived from this compound can vary significantly based on the comonomer used and the imidization process. Some resulting polyimides show good solubility in polar aprotic solvents like NMP and DMAc, while others may precipitate and subsequently dissolve in halogenated solvents like chloroform.[2]

Experimental Context and Workflows

The solubility of this compound is a crucial parameter in the synthesis of poly(amic acid) (PAA), the precursor to polyimides. The standard procedure is a two-step method that begins with the dissolution of the monomers.

Polyimide Synthesis Workflow

The process involves the polycondensation of a dianhydride (like this compound) and an aromatic diamine in a polar aprotic solvent at room temperature. The successful formation of a high-molecular-weight PAA solution is contingent on the complete dissolution of the monomers.

Experimental Protocols for Solubility Determination

While specific quantitative data for this compound is scarce, standardized methods can be employed to determine its solubility in various organic solvents.

Qualitative Solubility Determination

A straightforward method to quickly assess solubility involves dissolving a small, pre-weighed amount of the solute in a fixed volume of solvent.

Methodology:

-

Weigh 10 mg of this compound powder.

-

Add the powder to a vial containing 1 mL of the target organic solvent.

-

Agitate the mixture at room temperature (e.g., using a vortex mixer or magnetic stirrer) for 24 hours.

-

Visually inspect the solution for any undissolved solid particles.

-

The solubility is typically reported using qualitative terms:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

-

Insoluble: The solid powder remains largely unchanged.

-

Quantitative Solubility Determination (Saturation Shake-Flask Method)

The Saturation Shake-Flask (SSF) method is a widely recognized "gold standard" for determining thermodynamic equilibrium solubility. It measures the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and agitate it at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure the solution reaches thermodynamic equilibrium.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved via centrifugation followed by careful collection of the supernatant, or by passing the solution through a syringe filter (e.g., 0.22 µm) that does not adsorb the solute.

-

Dilution: If necessary, dilute a precise aliquot of the clear, saturated supernatant with a suitable solvent to bring its concentration within the quantifiable range of the analytical method.

-

Analysis: Determine the concentration of this compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for any dilution steps. This value represents the equilibrium solubility of this compound in that solvent at the specified temperature.

Signaling Pathways

This compound is an alicyclic dianhydride monomer used for the industrial synthesis of high-performance polymers. It is not a biologically active molecule or a drug candidate. Therefore, it is not associated with any known biological signaling pathways.

Conclusion

The solubility of this compound is a fundamental property influencing its use in the synthesis of colorless polyimides. The available literature indicates that it has limited solubility in common polar aprotic solvents like DMAc, which necessitates extended dissolution times during polymerization. For researchers and professionals working with this monomer, it is recommended to perform quantitative solubility tests using standardized methods, such as the Saturation Shake-Flask protocol, to establish precise solubility limits in various organic solvents relevant to their specific applications. This will enable better control over the polymerization process and ensure the consistent quality of the resulting polyimide materials.

References

Unlocking Thermal Stability: A Technical Guide to the Glass Transition Temperature of CpODA Polyimides

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the glass transition temperature (Tg) of polyimides derived from cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (CpODA). Understanding and controlling the Tg is paramount for the application of these advanced polymers in fields requiring high thermal stability.

Introduction to this compound Polyimides and Glass Transition Temperature

Colorless polyimides (CPIs) based on the alicyclic tetracarboxylic dianhydride this compound are emerging as critical materials for advanced applications, including flexible electronics and high-performance films. A key parameter governing their operational temperature range and mechanical properties is the glass transition temperature (Tg). The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For high-temperature applications, a higher Tg is generally desirable.

The unique structure of this compound, with its rigid and bulky polyalicyclic framework, contributes to the exceptionally high Tg values observed in the resulting polyimides. This high thermal stability is further influenced by dipole-dipole interactions between the keto groups within the polymer chains.[1][2] The choice of the aromatic diamine co-monomer and the imidization method are critical factors that allow for the fine-tuning of the final polymer's thermal characteristics.

Quantitative Data on the Glass Transition Temperature of this compound Polyimides

The glass transition temperature of this compound-based polyimides is highly dependent on the chemical structure of the aromatic diamine used in the polymerization and the subsequent imidization process. The following table summarizes the Tg values for a series of this compound polyimides.

| Dianhydride | Diamine | Imidization Method | Glass Transition Temperature (Tg) in °C |

| This compound | 3,4’-DDE | Thermal | 333 |

| This compound | 3,4’-DDE | Chemical + Thermal | 337 |

| This compound | 3,4’-DDE | Chemical | 341 |

| This compound | 4,4’-DDE | Thermal | 354 |

| This compound | 4,4’-DDE | Chemical + Thermal | 356 |

| This compound | 4,4’-DDE | Chemical | 360 |

| This compound | 1,3-BAB | Thermal | 290 |

| This compound | 1,3-BAB | Chemical + Thermal | 292 |

| This compound | 1,3-BAB | Chemical | 295 |

| This compound | TFMB | Not Specified | 411[3] |

Table 1: Glass Transition Temperatures of Various this compound Polyimides. Data sourced from[1], unless otherwise noted.

Experimental Protocols for Determining Glass Transition Temperature

The accurate determination of the glass transition temperature is crucial for the characterization of this compound polyimides. The most common techniques employed are Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA), and Thermomechanical Analysis (TMA).

Differential Scanning Calorimetry (DSC)

DSC is a widely used thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity.

-

Instrumentation: A differential scanning calorimeter is required.

-

Sample Preparation: A small sample of the polyimide film (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

Experimental Parameters:

-

Heating Rate: A typical heating rate is 10 °C/min or 20 °C/min.

-

Temperature Program: The sample is typically heated to a temperature above its expected Tg, then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg, and finally heated again at the desired rate to measure the transition. The second heating scan is usually used to determine the Tg.

-

Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

-

-

Data Analysis: The Tg is typically determined as the midpoint of the step transition in the heat flow curve.

Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique for determining the Tg of polymers. It measures the mechanical properties of a material as a function of temperature, time, and frequency of an applied oscillatory stress. The glass transition is associated with a significant change in the storage modulus (E'), loss modulus (E''), and tan delta (the ratio of loss modulus to storage modulus).

-

Instrumentation: A dynamic mechanical analyzer is used.

-

Sample Preparation: A rectangular film specimen of the polyimide with defined dimensions (e.g., 20 mm length, 5 mm width, and 0.1 mm thickness) is prepared.

-

Experimental Parameters:

-

Mode: Typically performed in tension or cantilever bending mode.

-

Frequency: A common frequency for the oscillatory stress is 1 Hz.

-

Heating Rate: A typical heating rate is 3 °C/min or 5 °C/min.

-

Strain Amplitude: A small strain amplitude within the material's linear viscoelastic region is applied.

-

-

Data Analysis: The Tg can be identified as the peak of the tan delta curve, the peak of the loss modulus (E'') curve, or the onset of the drop in the storage modulus (E') curve.

Thermomechanical Analysis (TMA)

TMA measures the dimensional changes of a material as a function of temperature. The glass transition is detected as a change in the coefficient of thermal expansion (CTE).

-

Instrumentation: A thermomechanical analyzer is used.

-

Sample Preparation: A small, flat sample of the polyimide film is prepared.

-

Experimental Parameters:

-

Data Analysis: The Tg is determined from the intersection of the tangents to the curve of dimensional change versus temperature, above and below the transition region.

Visualizing Experimental and Logical Workflows

To further elucidate the processes involved in the characterization of this compound polyimides, the following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflow and the logical relationship between molecular structure and thermal properties.

Caption: Experimental workflow for this compound polyimide synthesis and characterization.

Caption: Relationship between molecular structure and the high Tg of this compound polyimides.

References

history and development of CpODA

An In-Depth Technical Guide to CpODA (Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride)

Introduction

This technical guide provides a comprehensive overview of this compound (Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride), a key monomer in the development of advanced colorless polyimides (CPIs). While the prompt requested information related to drug development, extensive research indicates that this compound is not a pharmaceutical compound but rather a crucial component in the field of materials science. Its primary application lies in the synthesis of high-performance polymers with exceptional thermal stability, mechanical strength, and optical transparency.[1] This guide is intended for researchers, scientists, and professionals in materials science and polymer chemistry.

History and Development